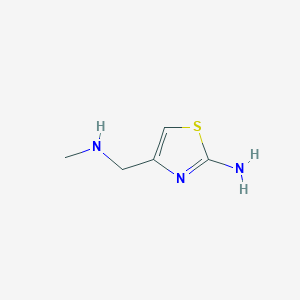

4-((Methylamino)methyl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methylaminomethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNIKLGKGSDTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylamino Methyl Thiazol 2 Amine and Analogues

Established Synthetic Pathways for the Thiazole (B1198619) Ring System

The thiazole ring is a cornerstone of many biologically active molecules, and its synthesis has been a subject of extensive research. nih.gov The methods for its construction are diverse, with the Hantzsch synthesis being the most prominent.

Classical Hantzsch Thiazole Synthesis and Modern Adaptations

The most widely used method for the synthesis of the 2-aminothiazole (B372263) scaffold is the Hantzsch thiazole synthesis. researchgate.netresearchgate.net This classical method involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793) derivative. chemicalbook.com For instance, the reaction of an appropriately substituted α-bromoketone with thiourea in ethanol (B145695) under reflux conditions yields the corresponding 2-aminothiazole in high yield. chemicalbook.com

Modern adaptations have sought to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. Microwave-assisted organic synthesis, for example, has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. asianpubs.org Other modifications include the use of solid-state, solvent-free reaction conditions, which offer a greener alternative by eliminating the need for volatile organic solvents. researchgate.net

| Reagent 1 | Reagent 2 | Conditions | Product | Advantage of Method |

| α-Haloketone | Thiourea | Conventional Heating (e.g., reflux in ethanol) | 2-Aminothiazole | Well-established, versatile |

| α-Haloketone | Thiourea | Microwave Irradiation | 2-Aminothiazole | Rapid reaction times, often higher yields |

| α-Haloketone | Thiourea | Solid-State (Solvent-free) | 2-Aminothiazole | Environmentally friendly, simple workup |

Alternative Cyclization and Ring-Forming Reactions

Beyond the Hantzsch reaction, several other strategies have been developed for the construction of the thiazole ring system. The Cook-Heilborn synthesis, for example, produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com

Other modern approaches provide access to variously substituted thiazoles:

From Propargyl Bromides: A domino alkylation-cyclization reaction between propargyl bromides and thioureas under microwave irradiation offers a rapid synthesis of 2-aminothiazoles.

From Vinyl Azides: Palladium(II) acetate (B1210297) can catalyze the reaction of vinyl azides with potassium thiocyanate (B1210189) to selectively form 4-substituted 2-aminothiazoles. organic-chemistry.org

From Oxime Acetates: A copper-catalyzed coupling of oxime acetates with isothiocyanates provides a pathway to 4-substituted and 4,5-disubstituted 2-aminothiazoles. organic-chemistry.org

These alternative methods expand the toolkit available to chemists, allowing for the synthesis of thiazole derivatives with substitution patterns that may be difficult to achieve via the traditional Hantzsch approach.

Targeted Synthesis of the 4-((Methylamino)methyl)thiazol-2-amine Core

The specific synthesis of this compound involves a multi-step process where the core thiazole ring is first constructed and then the required functional groups are introduced at the C2 and C4 positions.

Preparation of Key Intermediates

The synthesis of functionalized thiazoles often proceeds through key intermediates that allow for the stepwise introduction of desired substituents. A common strategy involves creating a thiazole ring with a "handle" for further modification. For instance, the reaction of 1,3-dichloropropanone with thiourea provides 2-amino-4-(chloromethyl)thiazole hydrochloride, a versatile intermediate for introducing substituents at the C4 position. asianpubs.org

Another important class of intermediates includes acetylthiazoles, which can be used to build more complex structures. For example, 5-acetyl-4-methyl-2-(methylamino)thiazole has been synthesized and utilized as a precursor. nih.govmdpi.com This intermediate can be prepared and then subjected to further reactions, such as bromination of the acetyl group, to create an electrophilic site for subsequent nucleophilic attack, enabling the construction of more elaborate thiazole-containing compounds. nih.govmdpi.com

| Intermediate | Precursors | Synthetic Step | Utility |

| 2-Amino-4-(chloromethyl)thiazole | 1,3-Dichloropropanone, Thiourea | Hantzsch Cyclization | Precursor for C4-functionalization via nucleophilic substitution |

| 2-Benzyloxycarbonylamino-5-formyl-1,3-thiazole | N/A | N/A | Can be reduced to the corresponding 5-(hydroxymethyl)thiazole |

| 5-Acetyl-4-methyl-2-(methylamino)thiazole | N/A | N/A | Precursor for further functionalization at the 5-position acetyl group |

Introduction of the Methylaminomethyl Moiety at Position 4

Introducing the methylaminomethyl group at the C4 position of the 2-aminothiazole core can be achieved through several synthetic routes. A highly effective method involves a sequence starting from a C4-hydroxymethyl or C4-halomethyl intermediate.

From a Halomethyl Intermediate: A common pathway is the nucleophilic substitution of a 4-(chloromethyl) or 4-(bromomethyl)thiazole (B1311168) with methylamine (B109427). google.com For example, 2-amino-4-(chloromethyl)thiazole can be treated with an aqueous solution of methylamine, often with heating, to yield the desired 4-((methylamino)methyl)thiazole product. google.com

From a Hydroxymethyl Intermediate: An alternative route begins with a 4-(hydroxymethyl)thiazole derivative. google.com This alcohol can be converted to a more reactive leaving group, such as a chloride using thionyl chloride, which is then displaced by methylamine. google.com The initial 4-(hydroxymethyl)thiazole can be prepared by reducing a 4-formylthiazole or a 4-carboxythiazole derivative. google.comprepchem.com

Reductive Amination: A direct and efficient method is the reductive amination of a 4-formylthiazole intermediate. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the aldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the final amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org

Functionalization at the 2-Amino Position

The 2-amino group of the thiazole ring is a versatile site for further molecular elaboration. nih.gov Its nucleophilic character allows for a variety of functionalization reactions. To obtain the target compound, N-methylthiourea can be used in the initial Hantzsch synthesis, directly installing the methylamino group. Alternatively, if 2-aminothiazole is the starting point, the amino group can be functionalized.

Common reactions at the 2-amino position include:

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding 2-acetamido-thiazole derivatives. mdpi.com This is a common strategy for producing a wide range of amides.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. nih.gov

Alkylation: Direct alkylation of the 2-amino group can be challenging as it may lead to over-alkylation or alkylation of the ring nitrogen. nih.gov However, under controlled conditions, for example using an alkyl halide in the presence of a base like calcium hydride, mono-alkylation can be achieved. nih.gov

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to 2-ureido or 2-thioureido thiazole derivatives, respectively. mdpi.com

These functionalization strategies allow for the synthesis of a diverse library of 2-substituted aminothiazole analogues, enabling the exploration of structure-activity relationships for various biological targets. researchgate.net

Derivatization Strategies for Structural Exploration

The exploration of the chemical space around the this compound core has been achieved through several key derivatization strategies. These approaches allow for the fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.

The secondary amine of the methylamino group presents a prime site for chemical modification, allowing for the introduction of a wide variety of substituents. These modifications can influence the compound's polarity, basicity, and steric profile. Common strategies for derivatizing this group include N-acylation and N-alkylation.

N-acylation is a frequently employed method to introduce amide functionalities. For instance, 2-aminothiazole derivatives can be acylated using various acyl halides or anhydrides in the presence of a base like pyridine. mdpi.com This reaction converts the amine into a less basic amide, which can alter its hydrogen bonding capabilities. A range of acyl groups, from simple alkyls to more complex aromatic and heterocyclic moieties, can be introduced through this method. derpharmachemica.com

N-alkylation of the amino group offers another avenue for structural diversification. This can be achieved through various methods, including reductive amination. Reductive amination of a primary amine with formaldehyde (B43269) is a well-established method for introducing a methyl group to yield a secondary amine. scirp.orgresearchgate.net For a secondary amine like the methylamino group, this reaction can be used to introduce a second methyl group, yielding a tertiary dimethylamino functionality. The reaction typically proceeds via the formation of an iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. scirp.org Alternative alkylating agents, such as alkyl halides, can also be used to introduce a variety of alkyl groups. nih.gov

| Modification Strategy | Reagents and Conditions | Resulting Functional Group | Illustrative Example |

|---|---|---|---|

| N-Acylation | Acyl halide (e.g., benzoyl chloride), pyridine | N-Aryl/alkyl amide | N-methyl-N-(thiazol-2-yl)benzamide |

| N-Alkylation | Alkyl halide (e.g., benzyl (B1604629) chloride), base (e.g., CaH2), DMF | Tertiary amine | N-benzyl-N-methyl-thiazol-2-amine |

| Reductive Amination | Formaldehyde, reducing agent (e.g., NaBH3CN) | Dimethylamino group | 4-((Dimethylamino)methyl)thiazol-2-amine |

The thiazole ring itself provides opportunities for substitution, with the C-5 position being a particularly common site for modification. Introducing substituents at this position can significantly impact the molecule's electronic properties and spatial arrangement.

A powerful method for introducing aryl and heteroaryl groups at the C-5 position is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a 5-halothiazole (commonly a 5-bromothiazole) with a boronic acid or boronic ester. mdpi.comnih.gov The versatility of commercially available boronic acids allows for the introduction of a wide array of substituted aromatic and heterocyclic rings. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields. mdpi.com

Beyond cross-coupling reactions, the C-5 position can be functionalized through other synthetic routes. For instance, the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, allows for the introduction of substituents at both the C-4 and C-5 positions by varying the starting α-haloketone and thioamide. derpharmachemica.com This approach provides a direct way to build a diverse library of thiazole analogues with different substitution patterns.

| Modification Strategy | Key Reactant | Reagents and Conditions | Introduced Substituent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromothiazole derivative | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl or Heteroaryl group |

| Hantzsch Thiazole Synthesis | Substituted α-haloketone | Thioamide | Various alkyl or aryl groups |

| Acylation | Thiazole ring | Acyl chloride, Lewis acid | Acyl group |

To explore more complex chemical structures and potentially access novel biological activities, the this compound scaffold can be incorporated into fused or linked heterocyclic systems. These larger, more rigid structures can present different pharmacophoric features compared to the parent molecule.

One common strategy is the synthesis of thiazolopyrimidines, a class of fused heterocyclic compounds. ijnc.irbiointerfaceresearch.com These are often prepared by reacting a 2-aminothiazole derivative with a 1,3-dicarbonyl compound or its equivalent. biointerfaceresearch.comias.ac.in The specific reaction conditions and the nature of the reactants determine the final substitution pattern on the pyrimidine (B1678525) ring. The resulting fused system has a distinct shape and electronic distribution that can lead to unique biological properties. ias.ac.innih.gov

Another approach involves linking the thiazole ring to other heterocyclic systems. This can be achieved by reacting a functionalized thiazole derivative with a suitable heterocyclic partner. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines or thiosemicarbazone derivatives can lead to the formation of di-, tri-, and even tetrathiazole moieties. nih.gov This strategy allows for the construction of extended molecular architectures with multiple heterocyclic units. acgpubs.org

| Synthetic Strategy | Key Reactants | Resulting System | Example of Linked/Fused Heterocycle |

|---|---|---|---|

| Thiazolopyrimidine Synthesis | 2-Aminothiazole derivative, 1,3-dicarbonyl compound | Fused bicyclic system | Thiazolo[3,2-a]pyrimidine |

| Linked Heterocycle Synthesis | Functionalized thiazole, heterocyclic amine/thiosemicarbazone | Linked multi-heterocyclic system | Dithiazole, Trithiazole |

| Condensation Reactions | Aminothiazole derivative, aldehyde/ketone | Linked system via a bridge | Thiazolyl-hydrazone |

Structure Activity Relationship Sar Studies of 4 Methylamino Methyl Thiazol 2 Amine Derivatives

Correlating Structural Modifications with Biological Potency

The potency of 2-aminothiazole (B372263) derivatives can be significantly altered by even minor chemical modifications. The electronic and steric properties of substituents on the thiazole (B1198619) ring and associated moieties play a crucial role in the interaction with biological targets.

Influence of the 2-Amino/Methylamino Substitution on Activity

The 2-amino group is a critical pharmacophoric feature and a primary point for structural variation in this class of compounds. Its ability to act as a hydrogen bond donor is often key to target engagement. Modifications ranging from simple alkylation, like the methyl group in the parent compound, to acylation or linkage to other cyclic systems have profound effects on biological activity.

Research indicates that converting the 2-amino group into an amide can modulate activity. For instance, a study on 2-aminothiazole derivatives showed that 2-(alkylamido) analogues exhibited moderate antiproliferative activity, whereas 2-(arylamido) derivatives led to a remarkable increase in potency. This suggests that the steric bulk and electronic properties of the substituent on the 2-amino group are pivotal. In some series, an increase in lipophilicity by replacing the -NH2 group with a benzamide had a positive effect on antimicrobial activity. academie-sciences.fr Conversely, for certain targets, the presence of a hydrogen bond-donating -NH group is essential, and its methylation or replacement can drastically reduce or abolish activity. nih.gov

The transition from an unsubstituted 2-amino group to a 2-methylamino group can alter basicity, lipophilicity, and hydrogen bonding capability, which in turn influences pharmacokinetic and pharmacodynamic properties.

Interactive Data Table: Effect of 2-Position Substitution on Activity

| R Group (at 2-position) | General Structure | Observed Impact on Activity |

| -NH₂ | 2-aminothiazole | Baseline activity, acts as H-bond donor. |

| -NHCH₃ | 2-(methylamino)thiazole | Alters basicity and lipophilicity compared to -NH₂. |

| -NH-CO-Alkyl | 2-(alkylamido)thiazole | Often confers moderate activity. |

| -NH-CO-Aryl | 2-(arylamido)thiazole | Can lead to a significant increase in potency. |

| -N=CH-Aryl | 2-(arylideneamino)thiazole | Variable activity; compound 144 showed high antibacterial activity. nih.gov |

Role of the 4-Substituent and its Side Chain Conformations

The substituent at the 4-position of the thiazole ring significantly influences the molecule's interaction with target proteins. For the specific scaffold of 4-((methylamino)methyl)thiazol-2-amine, the size, length, and flexibility of this side chain are determining factors for potency.

Studies have shown that introducing appropriately-sized substituents at the 4- and 5-positions can improve inhibitory activity and selectivity for certain enzymes like inducible nitric oxide synthase (iNOS). researchgate.net However, the introduction of a simple methyl group at the C4-position has been shown in some anticancer derivatives to decrease potency. nih.gov In contrast, a study utilizing the closely related starting material, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, demonstrated that this core could be used to synthesize di- and trithiazole derivatives with high antimicrobial activity, highlighting the utility of the substituted 4-position as a point for further elaboration. nih.gov

The conformation of the side chain is also critical. The thiazole ring itself introduces a degree of rigidity into the molecule. Computational studies have shown that thiazole and thiazoline rings can significantly reduce the conformational flexibility of side chains, creating rigid motifs that can be advantageous for fitting into a specific protein binding pocket. mdpi.com The planarity of the thiazole ring can also influence how adjacent aromatic or heterocyclic rings are oriented. mdpi.com

Effects of Substitutions on Linked Pyrimidine (B1678525) or Other Heterocyclic Rings

Linking the 2-aminothiazole core to other heterocyclic rings, such as pyrimidine, pyrazine, or pyrazoline, is a common strategy to enhance biological activity and explore new chemical space. nih.goveurekaselect.com The nature of the linked ring and its substitution pattern are paramount to the resulting activity.

For example, in a series of kinase inhibitors, a 4,6-dimethylpyrimidine moiety attached to the 2-amino group was found to be crucial for binding to a "selectivity pocket". The absence of these methyl groups resulted in a loss of affinity. eurekaselect.com This highlights the importance of specific substitution patterns on the linked heterocycle. Similarly, the fusion of the thiazole ring with a pyrimidine to form a thiazolo[4,5-d]pyrimidine scaffold has been explored for anticancer agents. The introduction of substituents like trifluoromethyl or chlorine atoms onto the pyrimidine portion of this fused system significantly modulates antitumor activity.

Interactive Data Table: Influence of Linked Heterocycles on Biological Activity

| Linked Heterocycle (at 2-amino position) | Key Substitutions on Heterocycle | Observed Biological Effect |

| Pyrimidine | 4,6-dimethyl | Essential for affinity in certain kinase inhibitors. eurekaselect.com |

| Pyrimidine | Unsubstituted | Loss of affinity compared to dimethyl-substituted. eurekaselect.com |

| Pyrazine | Various | Cyclization of aminothiazole derivatives can yield active anticancer compounds. eurekaselect.com |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro | Increased anticancer activity compared to 7-oxo derivatives. |

| Pyrazoline | Phenylthiocarbamide | Induced good activity against Gram-positive bacteria. nih.gov |

Stereochemical Considerations in SAR

The parent compound, this compound, is achiral. Therefore, stereochemistry is not a factor in its activity. However, chirality can be introduced into its derivatives through substitution, creating stereogenic centers. When this occurs, the spatial arrangement of atoms becomes a critical determinant of biological activity.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired response, while the other (the distomer) may have lower affinity, no activity, or even produce undesirable or toxic effects. Although specific SAR studies detailing the stereochemical preferences for derivatives of this compound are not widely available, the general principles of stereoselectivity would apply. The synthesis and evaluation of individual enantiomers would be a necessary step in the development of any chiral derivative to identify the eutomer and optimize therapeutic outcomes.

Physicochemical Parameters Influencing Biological Activity

Lipophilicity: This property, often expressed as logP, is crucial for membrane permeability and reaching the target site. A balanced lipophilicity is generally required; if a molecule is too hydrophilic, it may not cross cell membranes, and if it is too lipophilic, it may have poor aqueous solubility or be sequestered in fatty tissues.

Electronic Effects: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) can influence the reactivity of the thiazole ring and its ability to participate in interactions like hydrogen bonding or pi-stacking. For instance, the presence of electron-withdrawing groups such as -NO2 or halogens on an aryl ring attached to the thiazole scaffold is often beneficial for antimicrobial or anticancer activity. academie-sciences.fr

Steric Factors: The size and shape of the molecule and its substituents are critical for a proper fit within the target's binding site. The introduction of bulky substituents can either enhance activity by creating additional favorable interactions or decrease it by causing steric hindrance. researchgate.net

QSAR models have identified various descriptors that influence the activity of 2-aminothiazole derivatives. These can include parameters related to molecular surface area, mass, polarizability, and electronegativity, providing a quantitative basis for designing more potent compounds. researchgate.net

Preclinical Biological Evaluation of 4 Methylamino Methyl Thiazol 2 Amine Derivatives

Enzyme Inhibitory Activities

Rho-associated Kinase (ROCK) Inhibition

A series of 4-aryl-5-aminomethyl-thiazole-2-amine derivatives have been synthesized and evaluated for their inhibitory activity against Rho-associated kinase (ROCK). The research identified several compounds with significant ROCK II inhibitory capabilities.

Detailed research findings indicate that the substitution pattern on the aryl and amino groups plays a crucial role in the inhibitory potency. The preliminary structure-activity relationship (SAR) investigation revealed that compounds featuring a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. Among the synthesized compounds, one particular derivative, compound 4v , emerged as the most potent inhibitor of ROCK II, with an IC50 value of 20 nM. Further molecular docking studies suggested that additional optimization of this scaffold could lead to the development of even more potent ROCK inhibitors.

Table 1: ROCK II Inhibitory Activity of Selected 4-aryl-5-aminomethyl-thiazole-2-amine Derivatives

| Compound | IC50 (nM) for ROCK II |

|---|---|

| 4v | 20 |

| Other derivatives | 20 - 9830 |

Cyclin-Dependent Kinase (CDK) Inhibition

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as highly selective and potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

Medicinal chemistry efforts led to the discovery of a particularly potent compound, designated as compound 3a , which demonstrated excellent, orally bioavailable inhibition of CDK4/6. This compound exhibited IC50 values of 30 nM and 4 nM for CDK4 and CDK6, respectively. Furthermore, it showed significant anti-proliferative activity across a panel of seven cancer cell lines, with GI50 (50% growth inhibition) values ranging from 0.038 µM to 0.681 µM.

Table 2: CDK4/6 Inhibitory Activity of Compound 3a

| Target Enzyme | IC50 (nM) |

|---|---|

| CDK4 | 30 |

| CDK6 | 4 |

Derivatives of 4-thiazol-2-anilinopyrimidine have been extensively studied as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. The research focused on attaching various functional groups to the C5-position of the pyrimidine (B1678525) or the C4-thiazol moiety to enhance potency and selectivity.

One of the most promising compounds from this series, 12u , was identified as a highly potent and selective inhibitor of CDK9 with an IC50 of 7 nM. This compound demonstrated over 80-fold selectivity for CDK9 compared to CDK2. The inhibitory action of 12u on CDK9 leads to the downregulation of the anti-apoptotic protein Mcl-1, which in turn triggers apoptosis in human cancer cells.

Table 3: CDK9 Inhibitory Activity of Compound 12u

| Target Enzyme | IC50 (nM) | Selectivity vs. CDK2 |

|---|---|---|

| CDK9 | 7 | >80-fold |

Recent studies have explored derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine as novel inhibitors of Cyclin-Dependent Kinase 12 (CDK12). mdpi.com CDK12 is a transcriptional kinase that has emerged as a promising target in various cancers. mdpi.com

Within a series of newly synthesized compounds, a potent inhibitor designated as H63 was identified. mdpi.com This compound demonstrated excellent activity against esophageal squamous cell carcinoma (ESCC). mdpi.com Mechanistically, H63 was found to block transcription elongation and alter the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, leading to DNA damage in cancer cells. mdpi.com

Table 4: CDK12 Inhibitory Activity of a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine Derivative

| Compound | Target Enzyme | Biological Effect |

|---|---|---|

| H63 | CDK12 | Potent inhibition, leading to DNA damage in ESCC cells |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A comprehensive review of the scientific literature was conducted to identify preclinical biological evaluations of 4-((Methylamino)methyl)thiazol-2-amine derivatives for their inhibitory activities on the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways. Despite the broad investigation of thiazole-containing compounds as potential anti-inflammatory agents, no specific studies detailing the COX or LOX inhibitory activities of derivatives directly related to the this compound scaffold were found in the public domain. The existing research on thiazole (B1198619) derivatives as COX/LOX inhibitors focuses on structurally distinct classes of compounds.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid. nih.govmdpi.com Elevated glucocorticoid levels in tissues are associated with metabolic syndrome, making 11β-HSD1 a significant therapeutic target. nih.govnih.gov

Derivatives featuring a (phenylsulfonamido-methyl)thiazole framework have been synthesized and evaluated as novel 11β-HSD1 inhibitors. nih.gov These compounds were designed as analogues of previously identified 4-(phenylsulfonamidomethyl)benzamides. nih.gov The inhibitory activities were assessed using a scintillation proximity assay with microsomes containing either human or mouse 11β-HSD1. Several of these thiazole derivatives demonstrated potent inhibition, with IC50 values in the nanomolar to low nanomolar range. nih.gov

The general structure-activity relationship suggests that substitutions on the phenylsulfonamido portion and the group attached to the thiazole nitrogen influence the inhibitory potency. For instance, in a series of N-((4-(N-substituted-sulfamoyl)phenyl)methyl)thiazol-amine derivatives, the nature of the substituent played a key role in the interaction with the enzyme's active site. nih.gov

| Compound ID | R1 | R2 | h11β-HSD1 IC50 (nM) | m11β-HSD1 IC50 (nM) |

| 7a | H | Cyclopropyl | 350 | >1000 |

| 7b | 3-Cl | Cyclopropyl | 110 | >1000 |

| 7c | H | Isobutyl | 100 | 1000 |

| 7d | 3-Cl | Isobutyl | 12 | 190 |

| 7e | H | Cyclopentyl | 21 | 240 |

| 7f | 3-Cl | Cyclopentyl | 2.0 | 50 |

| 7g | H | Tetrahydro-2H-pyran-4-yl | 14 | 200 |

| 7h | 3-Cl | Tetrahydro-2H-pyran-4-yl | 1.1 | 40 |

Data sourced from reference nih.gov. This table is interactive and can be sorted by column.

Other research into 2-aminothiazol-4(5H)-one derivatives has also shown significant 11β-HSD1 inhibitory activity. nih.govresearchgate.net For example, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one was identified as a potent inhibitor, reducing the activity of 11β-HSD1 by 82.82% at a concentration of 10 µM. nih.gov Similarly, a derivative of 2-(isopropylamino)thiazol-4(5H)-one containing a spiro system with a cyclohexane (B81311) ring showed 54.53% inhibition of 11β-HSD1 at the same concentration. mdpi.com

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Sulfonamides are a major class of CA inhibitors. nih.gov

Research has explored the use of 2-substituted-thiazol-4-yl-methyl scaffolds for developing CA inhibitors. drugbank.com By introducing zinc-binding functional groups, such as sulfamide (B24259) and sulfamate, onto this scaffold, compounds with effective CA inhibitory activity have been created. drugbank.com For example, a series of pyrazolo[4,3-c]pyridine sulfonamides were tested against various human (hCA) and bacterial CA isoforms, with several compounds showing potent inhibition, particularly against cytosolic isoforms hCA I and hCA II. mdpi.com

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for stimulating insulin (B600854) secretion. nih.govnih.gov Therefore, DPP-4 inhibitors are a therapeutic class for managing type 2 diabetes. jetir.org

Thiazole-containing structures have been investigated for their potential to inhibit DPP-4. A study on 3-(benzo[d]thiazol-2-yl)-2-aryl thiazolidin-4-ones identified twelve compounds with IC50 values in the nanomolar range, with the most potent compound exhibiting an IC50 of 12 ± 0.5 nM, which is superior to the standard drug sitagliptin. mdpi.com This research also highlighted various modes of inhibition, including competitive, non-competitive, uncompetitive, and mixed types. mdpi.com Another study focused on nih.govbsu.edu.egthiazolo[5,4-d]pyrimidine derivatives, which also showed good to moderate inhibitory potential against the DPP-4 enzyme. jetir.org

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibiting these enzymes can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of diabetes management. nih.gov

Several studies have demonstrated the potential of thiazole and thiazolidinone derivatives as inhibitors of these enzymes. A series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives were synthesized and evaluated for α-glucosidase inhibitory activity. nih.gov Many of these compounds exhibited potent inhibition, with IC50 values significantly lower than the standard drug, acarbose. nih.gov For instance, compound 6k in the study, which contains chloro and rhodanine groups, was the most active, with an IC50 value of 5.44 ± 0.13 μM, compared to acarbose's IC50 of 817.38 ± 6.27 μM. nih.gov

Similarly, thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety have been identified as effective α-amylase inhibitors. nih.gov At a concentration of 100 μg/mL, one such compound showed a remarkable 90.04% inhibition of α-amylase activity. nih.gov Thiazole-based carbohydrazide (B1668358) derivatives have also been reported as potent α-amylase inhibitors, with several compounds showing IC50 values comparable to acarbose. researchgate.net

| Compound Series | Target Enzyme | Most Potent IC50 Value (μM) | Standard Drug IC50 (μM) |

| Thiazolidine-2,4-dione/rhodanine derivatives nih.gov | α-Glucosidase | 5.44 ± 0.13 | 817.38 ± 6.27 (Acarbose) |

| Thiazole based carbohydrazides researchgate.net | α-Amylase | 1.709 ± 0.12 | 1.637 ± 0.153 (Acarbose) |

| 2-(3-Benzoyl-4-hydroxy...)-N-arylacetamides mdpi.com | α-Glucosidase | 18.25 | 58.8 (Acarbose) |

| 5-Arylidene-2,4-thiazolidinedione derivatives researchgate.net | α-Amylase | 2.03 (μg/ml) | 8.26 (μg/ml) (Acarbose) |

This table is interactive and can be sorted by column.

Other Relevant Enzyme Targets (e.g., GMP Synthetase, Kynurenine-3-hydroxylase, Aldose Reductase)

KMO is an enzyme in the tryptophan metabolism pathway that converts L-kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid. mdpi.comwikipedia.org Inhibition of KMO is a therapeutic strategy for neurodegenerative diseases. wikipedia.org A potent thiazole-based inhibitor, 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (Ro-61-8048) , has been identified with an IC50 value of 37 nM. mdpi.com This compound has been shown to be neuroprotective in preclinical models of brain ischemia. nih.gov

Aldose reductase is the first enzyme in the polyol pathway, which reduces glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's hyperactivity contributes to diabetic complications. nih.govresearchgate.net Thiazole-containing compounds have been investigated as AR inhibitors. For example, derivatives of 3-alkyl/aryl-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone have been synthesized and evaluated for their aldose reductase inhibitory effects. nih.gov

GMP synthetase is an enzyme involved in the de novo synthesis of guanine (B1146940) nucleotides, a critical process for cell growth and proliferation. nih.gov It functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia (B1221849) for the synthesis of GMP from XMP. nih.gov While a crucial enzyme, specific studies detailing the inhibition of GMP Synthetase by this compound derivatives are not prominent in the reviewed literature.

In Vitro Efficacy Assessments (Cell-based and Biochemical Assays)

Antimicrobial Spectrum Analysis

Derivatives of 2-aminothiazole (B372263) are recognized for their broad spectrum of antimicrobial activities. bsu.edu.egmdpi.com Various synthesized compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govbsu.edu.eg

In one study, a series of 4-(indol-3-yl)thiazole-2-amines were evaluated. nih.gov The antibacterial activity against both Gram-positive and Gram-negative bacteria showed Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL. nih.gov It was noted that S. aureus was the most resistant strain, while S. Typhimurium was the most sensitive. nih.gov The study also observed that the presence of a 2-methylamino group on the thiazole ring, as in compound 5i , was detrimental to antibacterial activity compared to other analogues. nih.gov

Another study on 2-(substituted aryl)-3-(thiazol-2-yl)thiazolidin-4-one derivatives assessed antimicrobial activity using the zone of inhibition method. impactfactor.org Compound 2b showed the strongest effect against Staphylococcus aureus, and compound 2j demonstrated the largest inhibition zone against Escherichia coli. impactfactor.org

The following table summarizes the antimicrobial activity of selected thiazole derivatives from the literature.

| Bacterial Strain | Compound/Series | MIC (mg/mL) or Zone of Inhibition | Reference |

| Staphylococcus aureus | 4-(Indol-3-yl)thiazole-2-amines | 0.06 - 1.88 | nih.gov |

| Salmonella Typhimurium | 4-(Indol-3-yl)thiazole-2-amines | 0.06 - 1.88 | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Compounds 5d, 5m, 5x | More potent than ampicillin (B1664943) | nih.gov |

| Escherichia coli | Thiazolidin-4-one derivatives | Significant activity | researchgate.net |

| Pseudomonas aeruginosa | 4-methylthiazole derivatives | Half the potency of the reference drug | mersin.edu.tr |

| Bacillus subtilis | Benzothiazole hybrids | Active | bsu.edu.eg |

This table is interactive and can be sorted by column.

Antiproliferative and Anticancer Effects

The potential of this compound derivatives as anticancer agents has been a significant area of research, with studies focusing on their cytotoxicity against various cancer cell lines and their impact on the cell cycle.

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were synthesized and tested for their antiproliferative effects. acs.org These compounds showed activity against cell lines such as MV4-11 (leukemia) and MDA-MB-453 (breast cancer). acs.org

Other studies have investigated the cytotoxicity of related thiazole derivatives against liver cancer (HepG-2), lung cancer (A549), and cervical cancer (HeLa) cells. japsonline.comresearchgate.net The specific chemical structure of the derivative plays a crucial role in its cytotoxic potency. For example, the substitution pattern on the thiazole and associated rings can significantly influence the antiproliferative activity.

Table 2: Cytotoxicity of Selected Thiazole Derivatives in Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | Activity | Reference |

|---|---|---|---|---|

| MV4-11 | Leukemia | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Antiproliferative | acs.org |

| MDA-MB-453 | Breast Cancer | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Antiproliferative | acs.org |

| HepG-2 | Liver Cancer | Geldanamycin derivatives | Cytotoxic | japsonline.com |

| A549 | Lung Cancer | Thiazolidinone-pyrazoline/indoline hybrids | Weak anticancer properties | nih.gov |

| HeLa | Cervical Cancer | Geldanamycin derivatives | Weak cytotoxicity | japsonline.com |

In addition to cytotoxicity, the mechanism of action of these compounds often involves the disruption of the cell cycle. Research has shown that certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives can induce a G1 phase cell cycle arrest in cancer cells. acs.org This is a common mechanism for anticancer drugs, as it prevents the cells from progressing to the S phase, where DNA replication occurs, ultimately leading to a halt in proliferation. acs.org

For example, one study found that a potent derivative caused a dose-dependent accumulation of cells in the G1 phase after 24 hours of treatment. acs.org At a concentration of 0.40 µM, this compound led to 85% of the cell population being in the G1 phase, compared to 61% in untreated cells. acs.org

Anticonvulsant Activity Assessment

The therapeutic potential of this compound derivatives extends to the central nervous system, with several studies investigating their anticonvulsant properties. nih.govresearchgate.net Thiazole-containing compounds, including thiazolidin-4-ones, have been identified as a promising class of molecules for the development of new antiepileptic drugs. biointerfaceresearch.comnih.gov

The anticonvulsant activity of these derivatives is often evaluated using standard preclinical models, such as the maximal electroshock-induced seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. biointerfaceresearch.comresearchgate.net In one study, a series of 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives were synthesized and screened for their anticonvulsant activity. researchgate.net Several of these compounds showed a moderate effect against seizures in mice when compared to the standard drug Phenytoin. researchgate.net The structural modifications of the thiazole ring and its substituents are key to optimizing the anticonvulsant efficacy. researchgate.net

Anti-inflammatory and Analgesic Potential

Thiazole derivatives have been identified as a significant scaffold in the development of new anti-inflammatory and analgesic agents. nih.gov The anti-inflammatory effect is often linked to the inhibition of prostaglandin (B15479496) synthesis. nih.gov Research into various 2-amine thiazole derivatives has demonstrated their potential to act on key enzymes in the inflammatory pathway, such as cyclooxygenase (COX-1 and COX-2).

In one study, newly synthesized benzo[d]thiazol-2-amine derivatives were evaluated for their anti-inflammatory and analgesic properties. researchgate.netpreprints.org The anti-inflammatory response was assessed using the carrageenan-induced rat paw edema model, while analgesic action was tested via the hot plate method. researchgate.netpreprints.org Molecular docking studies suggested that these compounds could bind effectively to COX-1 and COX-2 enzymes. researchgate.netpreprints.org Specifically, compounds designated as G10 and G11 showed significant inhibition of both COX-1 and COX-2 enzymes. researchgate.net Derivative G11 exhibited the highest analgesic activity, and G10 showed the most potent anti-inflammatory response in these preclinical models. researchgate.netpreprints.org

Another study focused on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which proved to be highly active analgesic and anti-inflammatory agents in in vivo models. nih.gov Molecular docking confirmed that these compounds bind effectively to the active sites of COX-1, COX-2, and 5-lipoxygenase (5-LOX), supporting their potential as dual inhibitors. nih.gov The research highlighted that compounds 5d and 5e from this series were particularly potent anti-COX/LOX agents when compared to standard drugs like aspirin, celecoxib, and zileuton. nih.gov

Table 1: In Vitro COX/LOX Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5d | COX-1 | 0.82 ± 0.02 |

| COX-2 | 0.43 ± 0.01 | |

| 5-LOX | 0.64 ± 0.01 | |

| 5e | COX-1 | 0.76 ± 0.01 |

| COX-2 | 0.48 ± 0.01 | |

| 5-LOX | 0.69 ± 0.02 | |

| Aspirin | COX-1 | 1.42 ± 0.03 |

| Celecoxib | COX-2 | 0.52 ± 0.01 |

| Zileuton | 5-LOX | 0.86 ± 0.02 |

Data sourced from scientific literature. nih.gov

Antitrichomonal Activity

Derivatives of the 2-aminothiazole scaffold have shown significant promise as agents against Trichomonas vaginalis, the protozoan responsible for trichomoniasis. nih.gov This is a critical area of research due to increasing resistance to standard drugs like 5-nitroimidazoles. nih.gov

A study investigating phenylthiazolylbenzene sulfonamides, derived from a 2-amino-4-phenylthiazole (B127512) core, evaluated their in vitro activity against T. vaginalis. scielo.org.mxresearchgate.net Several of these derivatives demonstrated higher antitrichomonal activity than the reference drug, metronidazole (B1676534) (IC50 = 0.93 µM), without significant cytotoxicity. scielo.org.mxresearchgate.net Molecular docking studies suggested that the active compounds target Trichomonas vaginalis ferredoxin (TvFn). The orientation of a nitro group in the active derivatives towards the [2Fe-2S] cluster of the enzyme appears to be crucial for their trichomonicidal activity, likely through the generation of high reactive oxygen species. scielo.org.mxresearchgate.net

In other research, two 2-amino-4-aryl thiazole derivatives, ATZ-1 and ATZ-2, were shown to reduce the viability and growth of T. vaginalis in a dose-dependent manner, with IC50 values of 0.15 µg/mL and 0.18 µg/mL, respectively. nih.gov These compounds also decreased proteolytic activity in the parasites. Docking simulations predicted strong interactions with the active site of the trichomonad protease TvMP50, suggesting a potential mechanism of action as protease inhibitors. nih.gov

Table 2: In Vitro Antitrichomonal Activity of 2-Amino-4-Aryl Thiazole Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| ATZ-1 | 0.15 |

| ATZ-2 | 0.18 |

Data represents the concentration required to inhibit 50% of parasite growth. nih.gov

In Vivo Pharmacological Evaluation (Animal Models, excluding human trials)

Efficacy in Relevant Disease Models (e.g., NIDDM, picrotoxin-induced convulsions)

The structural versatility of 2-aminothiazole derivatives has led to their evaluation in a range of in vivo disease models, including non-insulin-dependent diabetes mellitus (NIDDM) and chemically-induced convulsions.

NIDDM Models: A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as potential dual-acting hypoglycemic agents that activate both glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netresearchgate.net One compound, ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate (referred to as 9h), was identified as a potent agent. researchgate.net When administered orally to normal mice, this compound demonstrated significant efficacy in lowering blood glucose levels during an oral glucose tolerance test (OGTT). researchgate.netresearchgate.net In mice treated with compound 9h, the area under the curve for glucose levels (AUC0–2 h) was lowered by 27.4% compared to the vehicle-treated group. researchgate.net Similarly, 2-aminobenzothiazole (B30445) derivatives have been assessed in a rat model of type 2 diabetes, where they successfully reduced blood glucose levels and improved the lipid profile after several weeks of administration. mdpi.com

Picrotoxin-Induced Convulsions: The anticonvulsant potential of thiazole derivatives has also been explored. In one study, heterocyclic compounds synthesized from a 4-amino-N-(thiazol-2-yl)benzene sulfonamide precursor were tested for their effectiveness in a picrotoxin-induced convulsion model. nih.gov Other research has investigated different thiazole-based compounds for anticonvulsant activity using the maximal electroshock-induced seizure (MES) method in mice, with some derivatives showing moderate effects against seizures. researchgate.net Additionally, the therapeutic potential of a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) was investigated in a zebrafish model of epilepsy induced by pentylenetetrazole (PTZ), a substance that can induce seizures. nih.gov The findings suggested that the N3 derivative has significant potential by reducing oxidative stress and inflammation. nih.gov

Systemic Efficacy and Potential Therapeutic Applications

The systemic efficacy of this compound and its related structures has been demonstrated across various preclinical models, pointing to a wide range of potential therapeutic applications beyond those previously detailed. The core thiazole structure is a versatile pharmacophore present in numerous biologically active agents. nih.gov

The broad applicability of this chemical family includes:

Anticancer Activity: Derivatives of 2-aminothiazole have been evaluated for their in vitro antitumor activities against multiple human cancerous cell lines, including those for lung, cervical, and breast cancer. nih.gov Specific compounds have shown potent and selective inhibitory activity. nih.gov For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for anticancer drug discovery. acs.org

Antimicrobial Properties: Beyond antitrichomonal effects, thiazole derivatives have shown efficacy against various bacterial and fungal species. nih.gov Some synthesized compounds have demonstrated antibacterial properties superior to standard antibiotics like ampicillin. nih.gov

Antidiabetic Effects: As mentioned, certain N-(pyrimidin-4-yl)thiazol-2-amine derivatives have shown efficacy in animal models of diabetes by acting as dual activators of glucokinase and PPARγ, suggesting a potential role in managing type 2 diabetes. researchgate.netresearchgate.net

Neurological Disorders: The demonstrated anticonvulsant activity in models of picrotoxin- and pentylenetetrazole-induced seizures suggests a potential application in the treatment of epilepsy. nih.govnih.gov

These findings underscore the significant therapeutic potential of the 2-aminothiazole scaffold. The ability to modify the core structure allows for the development of derivatives with enhanced potency and selectivity for various biological targets, opening avenues for new treatments for a wide spectrum of diseases.

Mechanism of Action and Target Identification for 4 Methylamino Methyl Thiazol 2 Amine Derivatives

Elucidation of Specific Molecular Targets

Scientific studies have identified several key molecular targets for various derivatives of 4-((methylamino)methyl)thiazol-2-amine, primarily within the protein kinase family. These interactions are fundamental to their biological activity.

Cyclin-Dependent Kinases (CDKs): A prominent target for this class of compounds is the cyclin-dependent kinase (CDK) family, which are crucial regulators of the cell cycle and transcription.

CDK12: A series of novel inhibitors bearing the 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 12 (CDK12). nih.govresearchgate.net One such derivative, compound H63, demonstrated significant inhibitory activity against CDK12, a key regulator of transcription elongation. nih.gov

CDK9: Similarly, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been designed and shown to be highly active inhibitors of CDK9. acs.org Inhibition of CDK9 by these compounds selectively targets survival proteins in cancer cells. acs.org The 2-aminothiazole (B372263) nucleus is a core component of other established CDK inhibitors, such as dasatinib, highlighting the importance of this scaffold in targeting these enzymes. nih.gov

Other Kinases and Enzymes: The 2-aminothiazole core structure is versatile and has been incorporated into inhibitors for a wide range of other protein kinases and enzymes. While not all derivatives contain the specific methylaminomethyl group, the broader class of 2-aminothiazole compounds has shown activity against:

EGFR/VEGFR kinases nih.gov

Akt (Protein Kinase B) nih.gov

Anaplastic Lymphoma Kinase (ALK) nih.gov

B-Raf and Src kinases nih.gov

PI3K/mTOR pathway kinases nih.gov

Protein Kinase CK2 (Casein Kinase 2) researchgate.net

Neuronal Nitric Oxide Synthase (nNOS): Beyond kinases, 2-aminothiazole-based compounds have been developed as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov These inhibitors are designed to interact with a glutamate (B1630785) residue within the active site of the enzyme. nih.gov

The following table summarizes key molecular targets identified for derivatives of the 2-aminothiazole scaffold.

| Derivative Class | Molecular Target | Research Finding |

| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 12 (CDK12) | Identified as a potent inhibitor, suggesting CDK12 is a promising target. nih.gov |

| Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines | Cyclin-Dependent Kinase 9 (CDK9) | A selective derivative, 12u, inhibits CDK9 with an IC50 of 7 nM and shows over 80-fold selectivity versus CDK2. acs.org |

| General 2-aminothiazole derivatives | Multiple Protein Kinases | The scaffold is a key feature in inhibitors of EGFR, Akt, ALK, B-Raf, Src, and PI3K/mTOR. nih.gov |

| 2- and 4-aminothiazole-based inhibitors | Neuronal Nitric Oxide Synthase (nNOS) | Designed to interact with the active site glutamate residue, though aminothiazole replacement reduced potency. nih.gov |

| 4-(4-phenylthiazol-2-ylamino) benzoic acid derivatives | Protein Kinase CK2 | Act as selective allosteric modulators. researchgate.net |

Investigation of Downstream Signaling Pathways and Cellular Responses

Inhibition of the identified molecular targets by this compound derivatives initiates a cascade of downstream events, leading to specific cellular responses.

Effects of CDK Inhibition:

CDK12 Inhibition: The inhibition of CDK12 by the derivative H63 has been shown to block transcription elongation. nih.gov This leads to the downregulation of G1-phase core genes, resulting in cell cycle arrest. nih.gov Furthermore, this inhibition alters the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, which is critical for DNA damage repair, ultimately causing an accumulation of DNA damage. nih.gov

CDK9 Inhibition: Inhibition of CDK9 by 4-thiazol-2-anilinopyrimidine derivatives leads to a reduction in the expression level of the Mcl-1 antiapoptotic protein. acs.org The downregulation of this key survival protein subsequently triggers apoptosis, or programmed cell death, in human cancer cell lines. acs.org

Cellular Responses to CK2 Inhibition:

Allosteric inhibition of Protein Kinase CK2 by a 2-aminothiazole derivative induced apoptosis and cell death in 786-O renal cell carcinoma cells. researchgate.net This was also linked to the inhibition of STAT3 activation, a key signaling pathway involved in cell proliferation and survival. researchgate.net

The table below details the cellular consequences of target engagement by these compounds.

| Derivative Class/Target | Downstream Signaling Pathway Affected | Cellular Response |

| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine / CDK12 | Alteration of the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis. nih.gov | Blocked transcription elongation, G1-phase cell cycle arrest, and DNA damage. nih.gov |

| Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines / CDK9 | Downregulation of Mcl-1 antiapoptotic protein expression. acs.org | Induction of apoptosis. acs.org |

| 4-(4-naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid / CK2 | Inhibition of STAT3 activation. researchgate.net | Induction of apoptosis and cell death. researchgate.net |

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of small molecules with their target proteins can occur through distinct mechanisms, primarily orthosteric and allosteric binding. Orthosteric ligands bind to the active site, where the endogenous substrate binds, while allosteric modulators bind to a separate, topographically distinct site. nih.govnih.gov This allosteric binding can modify the protein's conformation, thereby influencing the activity at the orthosteric site. nih.govpitt.edu

While many inhibitors function orthosterically, there is significant evidence that the 2-aminothiazole scaffold is capable of allosteric modulation.

Allosteric Inhibition of Protein Kinase CK2: Research has led to the development of 2-aminothiazole derivatives, such as those based on a 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold, that function as selective allosteric inhibitors of Protein Kinase CK2. researchgate.net These compounds bind to a druggable allosteric site on the kinase, offering a promising avenue for developing highly selective inhibitors. researchgate.net The potency of these allosteric ligands was observed to vary depending on the specific substrate being phosphorylated, a characteristic feature of allosteric modulation. researchgate.net

Orthosteric Binding in nNOS: In contrast, the 2-aminothiazole inhibitors designed for nNOS are proposed to act orthosterically. nih.gov Their mechanism involves direct interaction with the glutamate residue (Glu592) in the enzyme's active site, mimicking the binding of the natural substrate. nih.gov The protonation of the aminothiazole ring nitrogen within the acidic environment of the active site is thought to be crucial for this interaction. nih.gov

The ability of the broader 2-aminothiazole class to engage in both orthosteric and allosteric mechanisms highlights the scaffold's versatility. Allosteric modulators often exhibit greater selectivity compared to orthosteric ligands because allosteric sites are typically less conserved across protein families than the highly conserved active sites. nih.gov The specific binding mechanism for any given this compound derivative would depend on its unique structural features and the topology of its molecular target.

Computational Chemistry and Molecular Modeling of 4 Methylamino Methyl Thiazol 2 Amine Derivatives

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of ligands with proteins of known three-dimensional structures.

Molecular docking studies on various thiazole (B1198619) derivatives have been instrumental in elucidating their binding modes within the active sites of diverse protein targets. For instance, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated their ability to fit within the binding pockets of proteins associated with microbial and cancer-related pathways. nih.gov Similarly, docking simulations of novel thiazole derivatives containing imidazole (B134444) and furan (B31954) scaffolds against DNA gyrase B have revealed that these compounds occupy the same binding position as the native inhibitor. nih.gov

The interactions predicted by these studies are crucial for the stability of the protein-ligand complex. Common interactions observed for thiazole-based compounds include:

Hydrogen Bonds: The nitrogen and sulfur atoms within the thiazole ring, along with amino and other functional groups, frequently act as hydrogen bond donors or acceptors. nih.govresearchgate.net

Hydrophobic Interactions: The aromatic thiazole ring and other nonpolar moieties often engage in hydrophobic interactions with nonpolar residues in the protein's active site.

Pi-Pi Stacking: The aromatic nature of the thiazole ring allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential CDK2/4/6 inhibitors, docking was used to determine the initial conformation for further analysis. nih.govnih.gov Likewise, research on 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as CDK12 inhibitors has utilized these computational approaches to guide their design and biological evaluation. nih.gov

| Derivative Class | Protein Target | Predicted Interactions | Reference |

|---|---|---|---|

| Thiazole-based Thiazolidin-4-ones | PDB ID: 1KZN | Strong binding affinity, enhanced by methoxyphenyl and indole (B1671886) moieties. | impactfactor.org |

| (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | Receptor Protein 5O77 | High binding interaction, particularly for the 4-methoxyphenylamino derivative. | researchgate.netniscair.res.in |

| Novel Thiazoles with Imidazole/Furan | S. aureus DNA gyrase B (3U2D) | Conventional hydrogen bonds via C=S and NH groups. | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | PDB ID: 1JIJ, 4WMZ, 3ERT | Good docking scores within the binding pocket. | nih.gov |

A critical outcome of molecular docking is the identification of key amino acid residues that are essential for ligand binding. For novel thiazole derivatives targeting S. aureus DNA gyrase B, specific interactions with residues such as THR173, ARG144, and ASP81 were identified as crucial for binding. nih.gov The analysis of these interactions provides a roadmap for designing derivatives with modified functional groups to enhance binding affinity and selectivity. For example, understanding that a specific pocket is hydrophobic would guide the addition of nonpolar groups to the ligand, while identifying a key hydrogen bond acceptor in the protein would prompt the inclusion of a hydrogen bond donor on the thiazole derivative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. physchemres.org

In the context of thiazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for their inhibitory activity. physchemres.orgscielo.org.mx These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecule influence its activity. For instance, a CoMSIA model for thiazole derivatives as biofilm inhibitors provided information that guided the design of new candidates with potentially higher potency. physchemres.org Similarly, QSAR models for 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed to analyze the structure-activity relationships for CDK2/4/6 inhibitors. nih.govnih.gov These models are validated internally and externally to ensure their statistical reliability and predictive power. scielo.org.mx

| Model Type | Target | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMSIA | Biofilm Inhibition | 0.593 | 0.905 | 0.913 | physchemres.org |

| CoMFA | Biofilm Inhibition | 0.538 | 0.925 | 0.867 | physchemres.org |

| 3D-QSAR | CDK2 Inhibition | 0.714 | - | 0.764 | nih.gov |

| 3D-QSAR | CDK4 Inhibition | 0.815 | - | 0.681 | nih.gov |

| 3D-QSAR | CDK6 Inhibition | 0.757 | - | 0.674 | nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. scirp.orgmdpi.com

This integrated approach has been successfully applied to discover new inhibitors for various targets. mdpi.com For thiazole-based drug discovery, a pharmacophore model can be generated from a known active compound or a protein-ligand complex. This model, defining key features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, serves as a filter to rapidly screen millions of compounds. scirp.orgnih.gov The resulting hits are then typically subjected to molecular docking to refine the selection and predict binding affinities. scirp.org This strategy efficiently narrows down the vast chemical space to a manageable number of promising candidates for synthesis and biological testing, accelerating the identification of novel lead compounds. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. researchgate.netnih.gov Conformational analysis, often a precursor to docking, involves identifying the low-energy, stable three-dimensional shapes (conformers) of a molecule. nih.gov

For derivatives of 4-((Methylamino)methyl)thiazol-2-amine, MD simulations are crucial for validating the stability of the docked poses obtained from molecular docking. nih.gov These simulations can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds. researchgate.net By analyzing the trajectory of the simulation, researchers can assess the flexibility of the ligand in the binding site, the stability of the protein-ligand complex, and calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. edu.krd These calculations provide insights into a molecule's electronic structure, charge distribution, and reactivity. researchgate.net

For thiazole derivatives, DFT calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. edu.krd These fundamental electronic properties help in understanding the molecule's behavior in biological systems and its potential to interact with protein targets. edu.krd

Future Directions and Research Perspectives for 4 Methylamino Methyl Thiazol 2 Amine Chemistry

Rational Design for Enhanced Potency, Selectivity, and Drug-like Properties

The future of 4-((Methylamino)methyl)thiazol-2-amine chemistry is heavily reliant on the principles of rational drug design to optimize its therapeutic potential. Structure-activity relationship (SAR) studies are pivotal in this endeavor, providing a roadmap for modifying the scaffold to achieve higher potency and selectivity for specific biological targets. nih.gov Research into related 2-aminothiazole (B372263) derivatives has demonstrated that even minor structural modifications can lead to significant changes in biological activity and selectivity. acs.orgresearchgate.net

For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, a key area for anticancer therapeutics, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been extensively optimized. acs.orgnih.gov Initial compounds in this series showed excellent potency but required further refinement to improve selectivity and drug-like properties. acs.org Medicinal chemistry campaigns have shown that strategic modifications, such as the introduction of specific substituents on ancillary rings, can dramatically enhance selectivity for target kinases like CDK4/6 over others, which is crucial for minimizing off-target effects. acs.orgresearchgate.net One successful optimization resulted in compound 83 , an orally bioavailable inhibitor with remarkable selectivity, which demonstrated significant tumor growth inhibition in animal models. acs.orgnih.gov

The table below illustrates how specific structural modifications on a related 2-aminothiazole scaffold influence kinase inhibition, a key principle that guides future design.

| Compound Scaffold/ID | Key Structural Modification | Target Potency (Kᵢ) | Selectivity Profile |

|---|---|---|---|

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (78 ) | Ionizable piperazine group on the pyridine ring. acs.org | CDK4: 1 nM, CDK6: 34 nM acs.org | Relatively high selectivity for CDK4/6 over CDK1, CDK2, CDK7, and CDK9. acs.org |

| Analogue 83 | Optimization of substituents for improved bioavailability and selectivity. nih.gov | Highly potent against CDK4/6. acs.orgnih.gov | Remarkable selectivity for CDK4/6; >1200-fold selective over CDK2. acs.org |

Future rational design will focus on fine-tuning the substituents on the thiazole (B1198619) ring and the methylamino group to explore and optimize interactions with target proteins, thereby enhancing potency, metabolic stability, and pharmacokinetic profiles. nih.gov

Exploration of Novel Therapeutic Areas and Neglected Diseases

While much of the research on 2-aminothiazole derivatives has centered on oncology, a significant future direction involves exploring their therapeutic potential in other areas, including infectious and neglected diseases. nih.govsemanticscholar.org The inherent biological versatility of the 2-aminothiazole core suggests that its derivatives could be effective against a wide range of targets beyond kinases. scribd.commdpi.com

Promising new frontiers for these compounds include:

Antiprion Agents : Prion diseases, such as Creutzfeldt-Jakob disease, are fatal neurodegenerative disorders with no effective therapies. nih.gov Specific 2-aminothiazole analogues have been identified as a new class of small molecules with potent antiprion activity in infected neuroblastoma cell lines. nih.gov One lead compound, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine , not only showed an effective concentration (EC₅₀) of 0.94 µM but also achieved high concentrations in the brains of mice, a critical property for treating neurological diseases. nih.gov

Antimicrobial and Antifungal Agents : The rise of drug-resistant microbes necessitates the development of new classes of antibiotics and antifungals. nih.gov Derivatives of the 2-aminothiazole scaffold have been investigated for their activity against various bacterial and fungal pathogens. semanticscholar.orgmdpi.com For example, certain imidazole-thiazole derivatives have been shown to inhibit ergosterol biosynthesis in C. albicans, a mechanism similar to that of the widely used antifungal drug fluconazole. mdpi.comnih.gov

Antiprotozoal Activity : 2-aminothiazole derivatives have shown potential against various protozoan parasites, including those responsible for leishmaniasis, a neglected tropical disease. tandfonline.comsemanticscholar.org

Antiviral Applications : The broad pharmacological spectrum of 2-aminothiazoles includes antiviral activity, presenting an opportunity to develop novel agents against viruses like influenza A. semanticscholar.orgmdpi.com

The table below summarizes the diverse therapeutic potential of various 2-aminothiazole-based scaffolds.

| Derivative Scaffold | Therapeutic Area | Target/Organism | Observed Activity |

|---|---|---|---|

| Substituted 2-aminothiazoles | Prion Disease | Prion-infected neuroblastoma cells (ScN2a-cl3) nih.gov | EC₅₀ values as low as 81 nM. nih.gov |

| Imidazole-thiazole hybrids | Antifungal | Candida albicans mdpi.comnih.gov | Inhibition of ergosterol biosynthesis. mdpi.comnih.gov |

| Thiazolyl-thiourea derivatives | Antibacterial | Staphylococcus aureus, S. epidermidis mdpi.com | MIC values of 4 to 16 μg/mL. mdpi.com |

| Aminothiazole derivatives | Antiviral | Influenza A virus mdpi.com | Identified as promising antiviral candidates. mdpi.com |

Integration of Advanced Biological and Computational Approaches

To accelerate the discovery and optimization of novel this compound analogues, the integration of advanced computational and biological tools is essential. In silico methods are becoming indispensable for predicting the properties of new molecules, guiding synthetic efforts, and elucidating mechanisms of action. nih.gov

Future research will increasingly leverage:

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models can predict the antioxidant or antimicrobial activity of newly designed 2-aminothiazole sulfonamide derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govnih.govresearchgate.net Key molecular properties influencing activity, such as mass, polarizability, and electronegativity, have been identified through such models. nih.gov

Molecular Docking and Dynamics Simulations : These computational techniques provide insights into how a molecule binds to its protein target at an atomic level. researchgate.net For kinase inhibitors, docking can reveal key hydrogen bonds and hydrophobic interactions within the ATP-binding site, guiding the rational design of more potent and selective analogues. researchgate.net

High-Throughput Screening (HTS) : Advanced biological screening methods allow for the rapid evaluation of large libraries of compounds against various biological targets. This enables the swift identification of initial hits for further development.

The combination of these in silico and in vitro techniques creates a powerful, iterative cycle of design, synthesis, and testing that can significantly shorten the drug discovery timeline. nih.gov

Development of Robust and Sustainable Synthetic Pathways

The traditional Hantzsch synthesis for thiazoles, while effective, often involves harsh conditions or hazardous reagents. bepls.com A key future direction is the development of more robust, efficient, and environmentally benign synthetic methods for producing this compound and its derivatives. bepls.com This aligns with the growing emphasis on "green chemistry" in the pharmaceutical industry. mdpi.comrsc.org

Areas of focus for synthetic innovation include:

Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. bepls.commdpi.com

Catalyst-Free and Metal-Free Reactions : Designing synthetic routes that avoid the use of heavy metal catalysts reduces cost, toxicity, and environmental impact. tandfonline.combepls.com

Green Solvents and Conditions : The use of safer, recyclable solvents like PEG-400 or even solvent-free conditions minimizes chemical waste. bepls.commdpi.com

One-Pot, Multi-Component Reactions : These streamlined procedures combine several synthetic steps into a single operation, improving efficiency and reducing the need for intermediate purification steps. bepls.comrsc.org

Novel Reagents : Replacing hazardous reagents like iodine with safer and more sustainable alternatives, such as trichloroisocyanuric acid (TCCA), is a key goal. rsc.org

Recent advancements have led to the development of novel nanocatalyst systems that are effective, easily separable with a magnet, and recyclable, further enhancing the sustainability of 2-aminothiazole synthesis. rsc.org

Expanding the Chemical Space of this compound Analogues

Expanding the chemical diversity of analogues based on the this compound core is crucial for discovering novel biological activities and intellectual property. researchgate.net This involves the systematic modification of the scaffold at multiple positions to create libraries of new compounds for biological screening. semanticscholar.orgnih.gov

Key strategies for expanding the chemical space include:

Substitution at the 2-Amino Position : The 2-amino group is a common site for modification, allowing for the introduction of a wide variety of substituents through acylation, sulfonylation, or reaction with isocyanates to form amides, sulfonamides, and ureas, respectively. mdpi.comnih.gov

Modification of the Thiazole Ring : Introducing different substituents at the C4 and C5 positions of the thiazole ring can significantly alter a compound's activity. nih.gov For example, SAR studies have shown that incorporating a methyl group at the C4 or C5 position can decrease cytotoxic potency in some contexts, whereas adding bulky groups or halogens can enhance it. nih.gov

Bioisosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties can lead to improved potency or pharmacokinetic profiles. nih.gov

Hybrid Molecule Synthesis : Fusing the 2-aminothiazole core with other pharmacologically active moieties, such as chromones, pyrimidines, or benzimidazoles, can generate hybrid compounds with dual or novel mechanisms of action. mdpi.comresearchgate.net